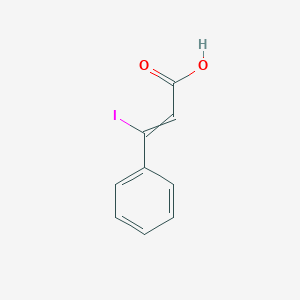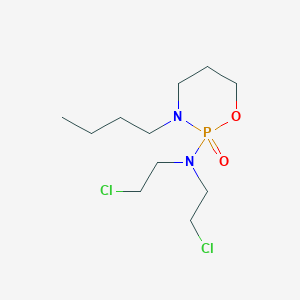
Tetrahydro-2-(bis(2-chloroethyl)amino)-3-butyl-2H-1,3,2-oxazaphosphorine 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It belongs to the class of alkylating agents and is used in the treatment of various cancers, including lymphoma, multiple myeloma, leukemia, ovarian cancer, breast cancer, small cell lung cancer, neuroblastoma, and sarcoma . Additionally, it has immunosuppressive properties and is used in conditions such as nephrotic syndrome and following organ transplants .
準備方法
Synthetic Routes and Reaction Conditions
Cyclophosphamide is synthesized through a multi-step process. The initial step involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with 3-butyl-2-oxazolidinone to yield cyclophosphamide .
Industrial Production Methods
Industrial production of cyclophosphamide follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Cyclophosphamide undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form inactive metabolites.
Substitution: Cyclophosphamide can undergo nucleophilic substitution reactions due to the presence of chloroethyl groups.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes in the liver.
Reduction: Reducing agents such as glutathione.
Substitution: Nucleophiles such as water or amines.
Major Products Formed
4-Hydroxycyclophosphamide: An active metabolite formed through oxidation.
Carboxyphosphamide: An inactive metabolite formed through further oxidation.
科学的研究の応用
Cyclophosphamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study alkylating agents and their mechanisms.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Industry: Employed in the development of new chemotherapeutic agents and drug delivery systems.
作用機序
Cyclophosphamide exerts its effects through the formation of active metabolites that alkylate DNA. The primary metabolite, 4-hydroxycyclophosphamide, forms cross-links between DNA strands, leading to the inhibition of DNA replication and cell death. This mechanism is particularly effective against rapidly dividing cancer cells . Additionally, cyclophosphamide’s immunosuppressive effects are due to its ability to inhibit the proliferation of immune cells .
類似化合物との比較
Cyclophosphamide is compared with other alkylating agents such as:
Ifosfamide: Similar in structure and function but has different pharmacokinetics and toxicity profiles.
Melphalan: Another alkylating agent used in the treatment of multiple myeloma.
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia .
Cyclophosphamide is unique due to its dual role as a chemotherapeutic and immunosuppressive agent, making it versatile in clinical applications .
特性
CAS番号 |
22089-20-9 |
|---|---|
分子式 |
C11H23Cl2N2O2P |
分子量 |
317.19 g/mol |
IUPAC名 |
3-butyl-N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C11H23Cl2N2O2P/c1-2-3-7-14-8-4-11-17-18(14,16)15(9-5-12)10-6-13/h2-11H2,1H3 |
InChIキー |
RUXUIMAWJJXHRR-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCCOP1(=O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


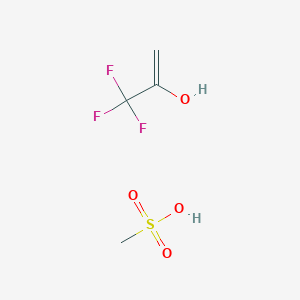
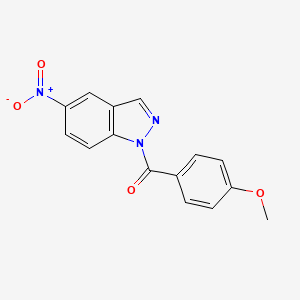
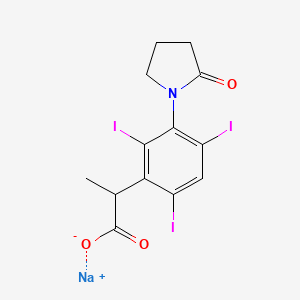
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
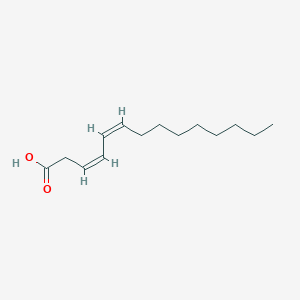
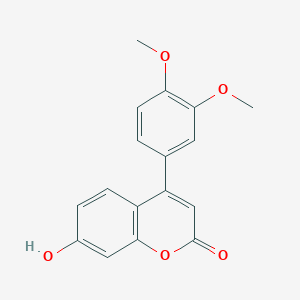
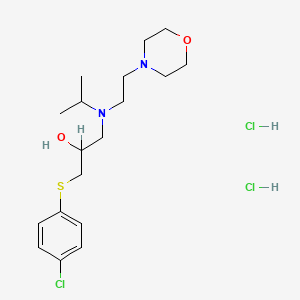
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)


![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)

![Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate](/img/structure/B14706278.png)
